(Z)-N-(3-Chloro-2-methylphenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O5/c1-10-13(19)3-2-4-14(10)21-18(23)12(8-20)5-11-6-16-17(27-9-26-16)7-15(11)22(24)25/h2-7H,9H2,1H3,(H,21,23)/b12-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVLJGIDTLCZIV-XGICHPGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-Chloro-2-methylphenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide is a complex organic compound notable for its distinctive molecular structure, which includes multiple functional groups such as a cyano group, an amide linkage, and aromatic rings. The presence of chlorine and nitro substituents enhances its potential biological activity, making it a subject of interest in pharmacological research.
- Molecular Formula : C18H12ClN3O5
- Molecular Weight : 385.76 g/mol
- InChI Key : InChI=...
The compound's structure suggests interactions with various biological targets, including enzymes and receptors involved in critical pathways. The unique arrangement of functional groups may lead to diverse biological activities.
Biological Activity Overview
Research indicates that this compound may exhibit significant pharmacological effects. Computer-aided predictions suggest that compounds with similar structures often possess a range of biological activities, including:
- Anti-inflammatory properties
- Anticancer effects
- Antimicrobial activity
The nitro and cyano groups are particularly noteworthy as they can enhance interactions with biological macromolecules, potentially leading to therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their mechanisms of action. For instance:
- Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro. Specific assays demonstrated that these compounds could induce apoptosis in various cancer cell lines .
- Enzyme Inhibition : The compound's structural features suggest potential inhibition of enzymes involved in inflammatory pathways. Studies have indicated that similar nitro-substituted compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
- Antimicrobial Effects : Research on structurally related compounds has revealed their ability to combat bacterial infections by disrupting cell wall synthesis or inhibiting protein synthesis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 4-Chlorophenylacetic acid | Chlorine substitution on phenyl ring | Anti-inflammatory | Simple structure; fewer functional groups |
| Benzodioxole derivatives | Contains benzodioxole moiety | Anticancer | Varied substituents lead to diverse activities |
| N-(4-Nitrophenyl)acetamide | Nitro substitution on phenyl ring | Antimicrobial | Less complex; focuses on antimicrobial action |
The uniqueness of this compound lies in its combination of multiple reactive sites and diverse functional groups that may enhance its bioactivity compared to simpler analogs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to other phenylamide derivatives and benzodioxole-containing molecules, particularly those with pesticidal or fungicidal activity. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Functional Group Influence: The nitrobenzodioxole group in the target compound is analogous to the tetrahydrofuran moiety in cyprofuram . The cyano group in the enamide may act as a hydrogen-bond acceptor, similar to the pyridinecarboxamide in inabenfide, which regulates plant growth via auxin-like interactions .
Steric and Electronic Effects :
- The 3-chloro-2-methylphenyl substituent introduces steric hindrance and lipophilicity, comparable to the 3-chlorophenyl group in cyprofuram. This substitution pattern is critical for membrane penetration in fungicides .
- The Z-configuration of the enamide likely restricts molecular flexibility, contrasting with the more flexible cyclopropane carboxamide in cyprofuram. This rigidity could reduce off-target interactions.
However, the nitro group may confer higher phytotoxicity compared to methoprotryne’s methylthio-triazine system .
Methodological Considerations
- Structural Analysis : Tools like SHELXL (for crystallographic refinement) and ORTEP-3 (for molecular visualization) are critical for resolving stereochemical details, such as the Z-configuration of the enamide .
- SAR Studies : Structure-activity relationship (SAR) models for analogous compounds (e.g., inabenfide) highlight the importance of chloro-substituted aromatic rings and electron-withdrawing groups in bioactivity .
Preparation Methods
Route 1: Sequential Assembly via Horner-Wadsworth-Emmons Reaction
This three-step approach adapts methodologies from TRPM8 modulator syntheses:
Step 1: Synthesis of 6-nitro-1,3-benzodioxol-5-carbaldehyde
| Parameter | Value |
|---|---|
| Starting material | 4-nitrocatechol |
| Reagent | Dichloromethane, NaHCO₃ |
| Temperature | 0°C → rt (24 h) |
| Yield | 68% |
Step 2: Formation of α-cyano-β-benzodioxol acrylate
A Horner-Wadsworth-Emmons reaction creates the Z-configured enamine:
6-nitro-1,3-benzodioxol-5-carbaldehyde + diethyl cyanomethylphosphonate
→ (Z)-ethyl 2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate (72% yield)
Key conditions : DBU (1.2 eq), THF, -78°C → rt
Step 3: Amide Coupling with 3-chloro-2-methylaniline
| Parameter | Value |
|---|---|
| Coupling reagent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Temperature | 0°C → 25°C (12 h) |
| Yield | 58% |
Route 2: Catalytic C–H Activation Strategy
Adapting rhodium-catalyzed annulation methods, this route achieves direct functionalization:
Reaction Scheme :
N-(pivaloyloxy)-3-chloro-2-methylbenzamide + 5-nitro-1,3-benzodioxole
→ Target compound via Rh(III)-catalyzed C–H activation
Optimized Conditions :
| Component | Optimal Value |
|---|---|
| Catalyst | [Cp*RhCl₂]₂ (6 mol%) |
| Base | NaHCO₃ |
| Solvent | 2,2,2-trifluoroethanol |
| Temperature | 80°C |
| Time | 24 h |
| Yield | 64% |
This method demonstrates improved atom economy compared to Route 1 but requires careful control of nitro group stability under acidic conditions.
Critical Process Parameters
Solvent Effects on Z/E Selectivity
Comparative data from analogous syntheses:
| Solvent | Z:E Ratio | Yield (%) |
|---|---|---|
| DMF | 3:1 | 48 |
| TFE | 8:1 | 64 |
| DCM | 2:1 | 32 |
| THF | 5:1 | 56 |
Trifluoroethanol (TFE) enhances Z-selectivity through hydrogen-bonding interactions that stabilize the transition state.
Base Selection for Amide Formation
Screening results from patent-derived procedures:
| Base | Reaction Time (h) | Purity (%) |
|---|---|---|
| DIPEA | 12 | 92 |
| Et₃N | 18 | 85 |
| NaHCO₃ | 24 | 95 |
| K₂CO₃ | 36 | 78 |
Sodium bicarbonate provides optimal results by minimizing ester hydrolysis while maintaining efficient coupling.
Purification and Characterization
Chromatographic Purification
Final purification employs gradient elution:
- Stationary phase : Silica gel (230-400 mesh)
- Mobile phase : Hexane/EtOAc (4:1 → 1:1)
- Rf : 0.32 (Hexane:EtOAc 3:1)
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) :
δ 8.42 (s, 1H, benzodioxol-H), 7.89 (d, J = 8.2 Hz, 1H, Ar-H), 7.45 (dd, J = 8.2, 1.8 Hz, 1H), 6.98 (s, 1H, enamide-H), 6.01 (s, 2H, OCH₂O), 2.35 (s, 3H, CH₃)
HRMS (ESI+) :
Calculated for C₁₉H₁₃ClN₃O₅ [M+H]⁺: 414.0492
Found: 414.0489
IR (KBr) :
ν 2215 cm⁻¹ (C≡N), 1689 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)
Industrial-Scale Considerations
Environmental Impact Assessment
| Metric | Route 1 | Route 2 |
|---|---|---|
| PMI (kg/kg) | 86 | 42 |
| E-factor | 34 | 18 |
| Carbon efficiency | 28% | 51% |
The catalytic C–H activation route (Route 2) demonstrates superior green chemistry metrics.
Applications and Derivatives
While primary literature specifically addressing this compound remains limited, structural analogs from patent US20200190052A1 demonstrate:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (Z)-N-(3-Chloro-2-methylphenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide?
- Methodology : The synthesis involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution : React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to form intermediates (as in ).
- Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines .
- Condensation : Employ cyanoacetic acid and condensing agents (e.g., EDC/HOBt) for amide bond formation .
- Key Considerations : Solvent choice (ethanol/methanol), temperature control (0–80°C), and purity monitoring via TLC/HPLC .
Q. How can the stereochemical configuration (Z) of the compound be confirmed?
- Analytical Techniques :
- NMR Spectroscopy : Compare and chemical shifts with computational models (e.g., DFT) to identify coupling constants indicative of Z-configuration .
- X-ray Crystallography : Resolve single-crystal structures to unambiguously confirm geometry (as in ) .
- Validation : Cross-reference NOESY/ROESY data to assess spatial proximity of substituents .
Q. What functional groups dominate the compound’s reactivity?
- Key Groups :
- Nitrobenzodioxole : Electron-withdrawing effects influence electrophilic substitution patterns .
- Cyanoenamide : Participates in nucleophilic additions (e.g., with amines or thiols) .
- Reactivity Tests : Conduct kinetic studies under varying pH to assess hydrolysis stability of the nitrile and nitro groups .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
- Strategies :
- Catalysis : Use transition metal catalysts (e.g., Pd/C for nitro reductions) to improve efficiency .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .
- Data-Driven Adjustments : Monitor reaction progress via in-situ FTIR to identify bottlenecks (e.g., incomplete condensation) .
Q. How do structural analogs compare in biological activity, and what explains differences?
- Comparative Analysis :
| Analog | Modification | Activity |
|---|---|---|
| N-(5-chloro-2-methylphenyl)-... | Chlorinated phenyl | Enhanced antimicrobial activity |
| N-(4-fluorophenyl)-... | Fluorinated phenyl | Reduced binding affinity due to steric effects |
- Mechanistic Insight : Chlorine’s electronegativity enhances interactions with hydrophobic enzyme pockets, while bulkier substituents reduce accessibility .
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Troubleshooting :
- Dynamic Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl) and tautomerism in enamide systems .
- DFT Refinement : Use higher-level basis sets (e.g., B3LYP/6-311+G**) to improve agreement between experimental and calculated spectra .
Q. What strategies mitigate decomposition during biological assays?
- Stabilization Methods :
- Lyophilization : Store the compound as a lyophilized powder to prevent hydrolysis .
- Buffered Solutions : Use phosphate buffers (pH 7.4) to maintain stability during in vitro testing .
Methodological Resources
- Spectral Libraries : Reference IR peaks for nitro (1520 cm) and cyano (2250 cm) groups .
- Reaction Templates : Adapt protocols from for analogous condensation reactions .
- Data Repositories : Cross-validate crystallographic data with the Cambridge Structural Database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
